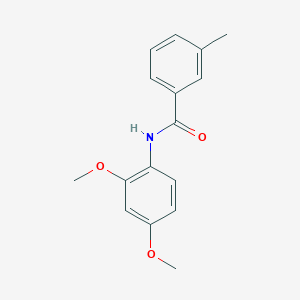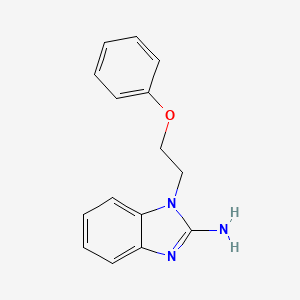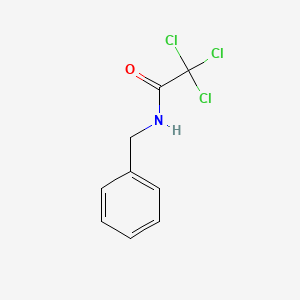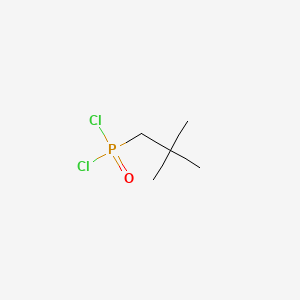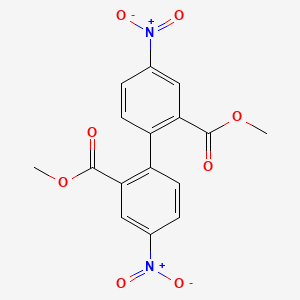
Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate
描述
Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate is an organic compound with the molecular formula C16H12N2O8. This compound is characterized by the presence of two nitro groups and two ester groups, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate typically involves the esterification of 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, and methanol as the esterifying agent. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems ensures consistent product quality and minimizes the risk of contamination.
Types of Reactions:
Oxidation: The nitro groups in this compound can undergo reduction reactions to form amino groups. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Reduction: The ester groups can be hydrolyzed to form the corresponding carboxylic acids. This reaction is typically carried out under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can introduce additional nitro groups, while halogenation can introduce halogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst, sodium dithionite.
Reduction: Hydrochloric acid, sodium hydroxide.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed:
Reduction: Amino derivatives.
Hydrolysis: Carboxylic acids.
Substitution: Nitro or halogenated derivatives.
科学研究应用
Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and nitroreductases. It can also serve as a model compound for studying the metabolism of nitroaromatic compounds.
Medicine: Potential applications include the development of prodrugs, where the compound is modified to improve its pharmacokinetic properties. The nitro groups can be reduced to amino groups, which may enhance the compound’s bioavailability and therapeutic efficacy.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties, such as improved stability and reactivity.
作用机制
The mechanism of action of Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as esterases and nitroreductases. These enzymes catalyze the hydrolysis of ester groups and the reduction of nitro groups, respectively.
Pathways Involved: The hydrolysis of ester groups leads to the formation of carboxylic acids, which can participate in various metabolic pathways. The reduction of nitro groups to amino groups can result in the formation of reactive intermediates that can further react with cellular components.
相似化合物的比较
Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The presence of two nitro groups and two ester groups in this compound provides unique reactivity and versatility in chemical synthesis.
- Its structure allows for multiple functional group transformations, making it a valuable intermediate in the synthesis of complex organic molecules.
- The compound’s potential applications in various fields, including chemistry, biology, medicine, and industry, further highlight its significance and uniqueness.
属性
IUPAC Name |
methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O8/c1-25-15(19)13-7-9(17(21)22)3-5-11(13)12-6-4-10(18(23)24)8-14(12)16(20)26-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGANXQLLXWERMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329534 | |
| Record name | Dimethyl 4,4'-dinitro[1,1'-biphenyl]-2,2'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23305-76-2 | |
| Record name | NSC128628 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 4,4'-dinitro[1,1'-biphenyl]-2,2'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
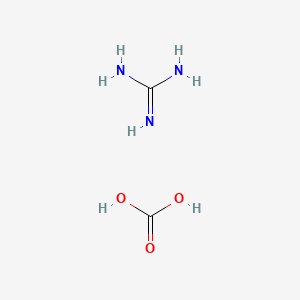
![2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1633398.png)
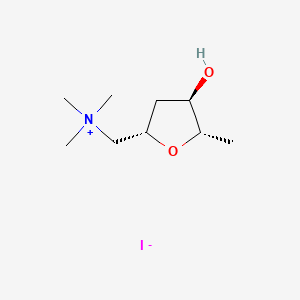
![Isooctadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B1633401.png)


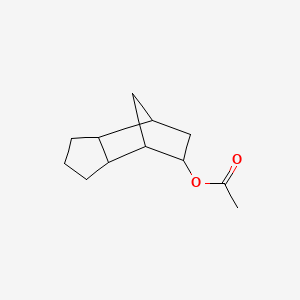
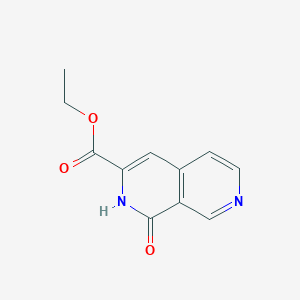

![4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)-butyric acid](/img/structure/B1633416.png)
